molecular formula C23H21ClN4O3 B3749407 N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide

N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide

Cat. No.: B3749407
M. Wt: 436.9 g/mol
InChI Key: DIEQVNFIGYRQOV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-benzoyl-4-chloroaniline, piperidine, and imidazole-4-carboxylic acid. The reactions may involve:

    Amidation: Formation of the amide bond between the carboxylic acid and the amine group.

    Cyclization: Formation of the imidazole ring.

    Substitution: Introduction of the piperidine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents for the reactions.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized products using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
  • N-(4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c24-16-9-10-18(17(13-16)21(29)15-7-3-1-4-8-15)27-22(30)19-20(26-14-25-19)23(31)28-11-5-2-6-12-28/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEQVNFIGYRQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CN2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
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N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
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N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
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N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide
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N-(2-benzoyl-4-chlorophenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide

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